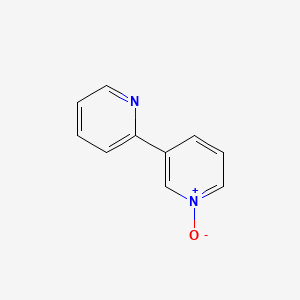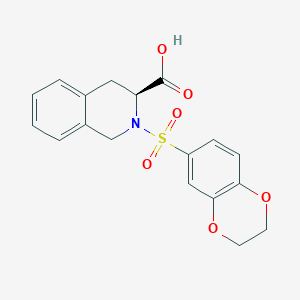
3,2'-Bipyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,2’-Bipyridine 1-oxide is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with an oxygen atom attached to one of the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,2’-Bipyridine 1-oxide typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl2·6H2O) without external ligands . Another approach involves the C–H activation of pyridine N-oxides, enabling the modular and scalable synthesis of various bipyridine derivatives .
Industrial Production Methods
Industrial production of 3,2’-Bipyridine 1-oxide often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are favored for their efficiency and ability to produce high yields of the desired product. Electrochemical methods and other innovative techniques are also being explored to improve the synthesis process .
化学反应分析
Types of Reactions
3,2’-Bipyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N,N’-dioxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent bipyridine.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Palladium (Pd) or nickel (Ni) catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted bipyridines, bipyridine N,N’-dioxides, and other functionalized derivatives .
科学研究应用
3,2’-Bipyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and material science.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
作用机制
The mechanism of action of 3,2’-Bipyridine 1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The compound’s unique structure allows it to act as an effective ligand, facilitating electron transfer and catalytic activities .
相似化合物的比较
Similar Compounds
Similar compounds to 3,2’-Bipyridine 1-oxide include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but lacking the N-oxide group.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, affecting its coordination behavior and applications.
2,2’-Bipyrimidine: A related compound with a similar structure but containing nitrogen atoms in both rings.
Uniqueness
3,2’-Bipyridine 1-oxide is unique due to the presence of the N-oxide group, which enhances its electron-donating properties and ability to form stable complexes with metal ions. This makes it particularly valuable in catalysis and material science applications .
属性
IUPAC Name |
1-oxido-3-pyridin-2-ylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-12-7-3-4-9(8-12)10-5-1-2-6-11-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKVCTGMHXCEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C[N+](=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13152826.png)

![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)


![[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13152863.png)

![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)

![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)
